molecular formula C9H16Cl2N2O B13051311 (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13051311
M. Wt: 239.14 g/mol
InChI Key: OTOXJNGXESJKIW-WWPIYYJJSA-N
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Description

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and ethylenediamine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with ethylenediamine under controlled conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the ethane-1,2-diamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Hydroxyphenyl)ethane-1,2-diamine 2hcl: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl: Similar structure but with a chloro group instead of a methoxy group.

    (1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl imparts unique chemical properties, such as increased electron density on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

OTOXJNGXESJKIW-WWPIYYJJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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